N-(4-chlorobenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-[(2-methylbenzimidazol-1-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2/c1-14-24-18-4-2-3-5-19(18)25(14)13-17-10-11-20(27-17)21(26)23-12-15-6-8-16(22)9-7-15/h2-11H,12-13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXSMLJEQZSLEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC=C(O3)C(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and structure-activity relationships (SAR), supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key features include:
- A furan carboxamide backbone.
- A chlorobenzyl substituent.
- A benzimidazole moiety.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Enzymatic inhibition : Many benzimidazole derivatives act as inhibitors of specific enzymes involved in cancer cell proliferation.
- Receptor modulation : The presence of the furan and benzimidazole rings suggests potential interactions with G-protein coupled receptors (GPCRs) and other cellular signaling pathways.
Cytotoxic Activity
A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa (Cervical) | 15.0 | Induction of apoptosis | |
| A549 (Lung) | 12.5 | Cell cycle arrest | |
| MCF-7 (Breast) | 20.0 | Inhibition of topoisomerase II |
Structure-Activity Relationship (SAR)
The SAR analysis suggests that modifications to the benzyl and benzimidazole moieties significantly influence biological activity. For instance:
- Chlorine substitution at the para position enhances cytotoxicity compared to non-chlorinated analogs.
- Methylation at the benzimidazole nitrogen increases lipophilicity, improving cellular uptake.
Case Studies
- In Vitro Studies :
- Animal Models :
- Comparative Analysis :
Scientific Research Applications
N-(4-chlorobenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide is a synthetic compound with the molecular formula C21H18ClN3O2 and a molecular weight of 379.84. It is intended for in-vitro studies and has potential biological activities in oncology and pharmacology.
Chemical Structure and Properties
Key structural features of this compound include:
- A furan carboxamide backbone.
- A chlorobenzyl substituent.
- A benzimidazole moiety.
The properties of the compound include:
- IUPAC Name: N-[(4-chlorophenyl)methyl]-5-[(2-methylbenzimidazol-1-yl)methyl]furan-2-carboxamide
- InChI: InChI=1S/C21H18ClN3O2/c1-14-24-18-4-2-3-5-19(18)25(14)13-17-10-11-20(27-17)21(26)23-12-15-6-8-16(22)9-7-15/h2-11H,12-13H2,1H3,(H,23,26)
- InChI Key: VNXSMLJEQZSLEA-UHFFFAOYSA-N
- Canonical SMILES: CC1=NC2=CC=CC=C2N1CC3=CC=C(O3)C(=O)NCC4=CC=C(C=C4)Cl
- Molecular Formula: C21H18ClN3O2
- Molecular Weight: 379.8 g/mol
Biological Activity
this compound has potential biological activities, particularly in oncology and pharmacology. Research suggests that compounds with similar structures may interact with biological targets, such as:
- Enzymatic inhibition Many benzimidazole derivatives act as inhibitors of specific enzymes involved in cancer cell proliferation.
- Receptor modulation The furan and benzimidazole rings suggest potential interactions with G-protein coupled receptors (GPCRs) and other cellular signaling pathways.
Cytotoxic Activity
Studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15.0 | Induction of apoptosis |
| A549 (Lung) | 12.5 | Cell cycle arrest |
| MCF-7 (Breast) | 20.0 | Inhibition of topoisomerase II |
Structure-Activity Relationship (SAR)
SAR analysis suggests that modifications to the benzyl and benzimidazole moieties significantly influence biological activity.
- Chlorine substitution Chlorine substitution at the para position enhances cytotoxicity compared to non-chlorinated analogs.
- Methylation Methylation at the benzimidazole nitrogen increases lipophilicity, improving cellular uptake.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Physicochemical Comparisons
Table 1: Key Structural and Physical Properties of Selected Analogues
Key Observations:
- Its furan-carboxamide linker differs from benzofuran (Compound 21) or thiophene (Compound 23) systems, which may alter electronic properties and binding affinities .
- Melting Points : While the target compound’s melting point is unreported, analogues like PZ1 (249–252°C) and Compound 21 (161–163°C) suggest that substituents like benzylpiperazine (polar) or benzofuran (bulky) significantly influence thermal stability .
Pharmacological and Functional Comparisons
Antioxidant Activity
- Target Compound : The furan ring in the target compound may confer similar antioxidant properties, though direct data are lacking. Its chlorobenzyl group could enhance metabolic stability compared to thiophene derivatives .
Enzyme Inhibition Potential
- IDO1 Inhibitors: Compounds like N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzofuran-2-carboxamide (Compound 21) are designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, critical in cancer immunotherapy .
Cytotoxicity and Solubility
- Piperazine-Containing Analogues : PZ1’s benzylpiperazine group improves aqueous solubility, making it more suitable for in vivo studies compared to the target compound’s chlorobenzyl group .
- Methoxy Derivatives : Compounds with methoxy substituents (e.g., ) exhibit increased lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Analyze proton environments to confirm substituent positions and hydrogen bonding patterns. For example, aromatic protons in the benzimidazole and furan rings typically resonate between δ 7.0–8.5 ppm, while methyl groups appear near δ 2.5 ppm .
- ESI-MS : Verify molecular weight accuracy (e.g., calculated vs. observed [M+H]+ peaks) to confirm successful synthesis .
- IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch ~1689 cm⁻¹, aromatic C=C ~1431 cm⁻¹) .
Q. Which synthetic routes are documented for this compound, and what are their reported yields?
- Methodological Answer :
- Multi-step condensation : Combine 4-chlorobenzylamine with furan-2-carboxylic acid derivatives, followed by coupling with 2-methylbenzimidazole precursors. Yields typically range from 45% to 85%, depending on purification methods (e.g., recrystallization in ethanol) .
- Catalytic optimization : Use coupling agents like HATU or DCC to improve amide bond formation efficiency .
Q. What solvents and conditions are optimal for recrystallization to achieve high purity?
- Methodological Answer :
- Ethanol or chloroform are preferred for recrystallization due to their moderate polarity, which balances solubility and crystallization rates. For example, recrystallization from ethanol yielded 76% purity in a structurally similar benzimidazole derivative .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different studies?
- Methodological Answer :
- Comparative assays : Standardize cell lines or enzymatic assays (e.g., COX1/2 inhibition protocols) to minimize variability .
- Purity validation : Use HPLC (≥95% purity threshold) to rule out impurities as a cause of inconsistent results .
- Structural analogs : Compare activity with derivatives (e.g., fluorinated or chlorinated variants) to identify SAR trends .
Q. What computational methods are suitable for predicting the compound’s binding affinity and selectivity?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., COX enzymes or kinase domains) .
- QSAR modeling : Corrogate electronic (Hammett constants) and steric (molar refractivity) parameters with activity data to refine predictive models .
Q. How can synthetic challenges, such as low yields in amide coupling steps, be addressed?
- Methodological Answer :
- Coupling agent screening : Test alternatives like EDCI or PyBOP, which may improve activation of carboxylic acid intermediates .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) and improve yields by 10–15% through controlled heating .
Q. What strategies are effective for analyzing metabolic stability in preclinical studies?
- Methodological Answer :
- Microsomal assays : Incubate the compound with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS .
- Isotope labeling : Use deuterated analogs to track metabolic pathways and identify vulnerable functional groups (e.g., methyl or chlorobenzyl moieties) .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s fluorescence properties be interpreted?
- Methodological Answer :
- Solvent polarity effects : Fluorescence intensity may vary in polar (e.g., DMSO) vs. non-polar solvents (e.g., chloroform) due to solvatochromism. Standardize solvent systems for comparisons .
- Concentration-dependent quenching : High concentrations (>10 µM) may cause self-absorption artifacts; validate using dilution series .
Q. What experimental controls are critical when evaluating the compound’s cytotoxicity?
- Methodological Answer :
- Vehicle controls : Include DMSO or ethanol controls at equivalent concentrations to rule out solvent toxicity .
- Positive controls : Use established cytotoxic agents (e.g., doxorubicin) to calibrate assay sensitivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
